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Compound of Interest

Compound Name:
1-(4-Pyridyl)homopiperazine

dihydrochloride

Cat. No.: B1302288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cross-reactivity profile of 1-(4-Pyridyl)homopiperazine
dihydrochloride against a panel of selected central nervous system (CNS) receptors. Due to

the limited publicly available experimental data for this specific compound, this analysis is

based on the known pharmacological profile of its close structural analog, 1-(4-

pyridyl)piperazine, and employs illustrative data for comparative purposes. The information

presented herein is intended to serve as a reference for researchers and to guide future

experimental design for the characterization of this and similar molecules.

The pyridylpiperazine and pyridylhomopiperazine scaffolds are common motifs in centrally

acting agents, often exhibiting affinity for a range of receptors, including dopamine, serotonin,

and sigma receptors. Understanding the cross-reactivity of a novel compound like 1-(4-
Pyridyl)homopiperazine dihydrochloride is crucial for assessing its potential therapeutic

efficacy and off-target liabilities.

Comparative Analysis of In Vitro Receptor Binding
Affinities
To illustrate a typical cross-reactivity profile, the binding affinities (Ki, nM) of 1-(4-
Pyridyl)homopiperazine dihydrochloride and two comparator compounds, the selective

dopamine D2 antagonist Haloperidol and the high-affinity sigma-1 receptor ligand (+)-
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Pentazocine, are presented in Table 1. The data is hypothetical and serves to demonstrate how

such a comparison would be presented.

Target

1-(4-
Pyridyl)homopiper
azine
dihydrochloride
(Ki, nM)

Haloperidol (Ki,
nM)

(+)-Pentazocine (Ki,
nM)

Dopamine D2 85 1.2 >10,000

Dopamine D3 150 0.8 >10,000

Serotonin 5-HT1A 450 580 2,500

Serotonin 5-HT2A 720 25 >10,000

Sigma-1 Receptor 25 3,200 3.5

Sigma-2 Receptor 180 4,500 500

Adrenergic α1A 980 15 >10,000

Adrenergic α2A >10,000 800 >10,000

Histamine H1 1,200 45 >10,000

Data is illustrative and not based on published experimental results for 1-(4-
Pyridyl)homopiperazine dihydrochloride.

Interpretation of Illustrative Data
Based on this hypothetical data, 1-(4-Pyridyl)homopiperazine dihydrochloride would be

characterized as a ligand with primary affinity for the Sigma-1 receptor, followed by moderate

affinity for the Dopamine D2 and D3 receptors. The compound displays significantly lower

affinity for the tested serotonin, adrenergic, and histamine receptors, suggesting a degree of

selectivity. In comparison, Haloperidol shows high potency for dopamine D2 and D3 receptors

with additional significant activity at several other receptors, highlighting a more promiscuous

binding profile. (+)-Pentazocine demonstrates high affinity and selectivity for the Sigma-1

receptor.
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Experimental Protocols
The following are standard experimental protocols for determining the in vitro receptor binding

affinities presented in the comparative table.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by

measuring its ability to displace a known radiolabeled ligand.

General Protocol:

Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and

harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The

final membrane preparation is resuspended in an appropriate assay buffer and the protein

concentration is determined.

Assay Setup: In a 96-well plate, the following are added in order:

Assay buffer.

A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2

receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors).

A range of concentrations of the test compound (e.g., 1-(4-Pyridyl)homopiperazine
dihydrochloride).

The prepared cell membranes.

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold wash buffer

to remove unbound radioligand.

Detection: The filters are dried, and a scintillation cocktail is added. The amount of

radioactivity trapped on the filters, corresponding to the bound radioligand, is measured
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using a scintillation counter.

Data Analysis: The raw data (counts per minute) is used to calculate the percentage of

specific binding at each concentration of the test compound. Non-specific binding is

determined in the presence of a high concentration of a known unlabeled ligand. The IC50

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined by non-linear regression analysis of the concentration-response

curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant for the receptor.

Visualizations
Putative Signaling Pathway for Primary Target (Sigma-1
Receptor)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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